Methyl 2-(cyanomethyl)furan-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-(cyanomethyl)furan-3-carboxylate” can be represented by the InChI code:1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3
. This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Physical And Chemical Properties Analysis
“Methyl 2-(cyanomethyl)furan-3-carboxylate” is a powder with a molecular weight of 165.15 .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(cyanomethyl)furan-3-carboxylate is a compound that has been studied for its potential in various synthetic chemical processes. One notable application is its use in the one-pot synthesis of fluorine-containing 3-cyano-2-methyl-benzo[b]furans through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). This process highlights the compound's utility in creating fluorine-substituted derivatives, which are of interest in pharmaceutical and materials science due to fluorine's unique properties.
Biological Activity Studies
While specific studies on Methyl 2-(cyanomethyl)furan-3-carboxylate's biological activities are limited, related furan derivatives have been explored for their biological activities. For instance, Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines and antibacterial properties (Phutdhawong et al., 2019). Such studies suggest the potential of furan derivatives, including Methyl 2-(cyanomethyl)furan-3-carboxylate, in medicinal chemistry and drug discovery.
Methodological Advancements
Transition-metal-free synthesis methods have been developed for 2-substituted methyl benzo[b]furan-3-carboxylates, demonstrating the potential for efficient and cost-effective synthetic pathways for compounds related to Methyl 2-(cyanomethyl)furan-3-carboxylate (Kang et al., 2015). These methodologies offer new avenues for synthesizing complex molecules without the need for expensive and potentially toxic transition metal catalysts.
Optical Resolution and Chiral Synthesis
Optical isomers of related compounds like methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate have been prepared, showcasing the potential for chiral synthesis and optical resolution in the context of furan derivatives (Yodo et al., 1988). This aspect is crucial in pharmaceutical applications where the chirality of a compound can significantly affect its biological activity.
properties
IUPAC Name |
methyl 2-(cyanomethyl)furan-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-3-5-12-7(6)2-4-9/h3,5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKNSQQKHSYLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514957 |
Source
|
Record name | Methyl 2-(cyanomethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyanomethyl)furan-3-carboxylate | |
CAS RN |
59760-33-7 |
Source
|
Record name | Methyl 2-(cyanomethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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